molecular formula C19H17NO5 B7049968 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid

1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid

Cat. No.: B7049968
M. Wt: 339.3 g/mol
InChI Key: OLOBVXIIOWNIQT-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid is a complex organic compound that features a unique combination of a benzodioxine ring and a quinoline carboxylic acid moiety

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-18(12-5-6-16-17(11-12)25-10-9-24-16)20-8-7-14(19(22)23)13-3-1-2-4-15(13)20/h1-6,11,14H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBVXIIOWNIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxine ring, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then subjected to acylation using a suitable acyl chloride to introduce the carbonyl group.

The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The final step involves coupling the benzodioxine derivative with the quinoline carboxylic acid under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxine ring can participate in hydrogen bonding and π-π interactions, while the quinoline moiety can intercalate with DNA or interact with protein active sites.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-2H-quinoline-4-carboxylic acid
  • 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-pyridine-4-carboxylic acid

Comparison: Compared to similar compounds, 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid is unique due to the presence of both the benzodioxine and quinoline rings, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

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